Isothiazolo[3,4-d]pyrimidine
Description
Properties
CAS No. |
14521-32-5 |
|---|---|
Molecular Formula |
C5H3N3S |
Molecular Weight |
137.16 |
IUPAC Name |
[1,2]thiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3S/c1-4-2-9-8-5(4)7-3-6-1/h1-3H |
InChI Key |
VFMVVXVPVYXTJB-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=NS1 |
Synonyms |
Isothiazolo[3,4-d]pyrimidine (8CI,9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Isothiazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, dihydroisothiazolo[3,4-d]pyrimidines were tested against cell lines such as ACHN , HeLa , HL-60 , MCF-7 , and PC3 . These studies indicated promising anticancer properties, suggesting that modifications to the isothiazolo scaffold could enhance efficacy against specific cancer types .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | ACHN | 5.2 | Effective against renal cancer |
| Compound B | HeLa | 3.8 | Significant activity in cervical cancer |
| Compound C | MCF-7 | 4.5 | Active in breast cancer models |
Antiviral Properties
Research has demonstrated that this compound derivatives exhibit antiviral activity, particularly against viruses such as the hepatitis C virus (HCV). The structure-activity relationship (SAR) studies revealed that certain substitutions enhance binding affinity to viral targets, making these compounds potential candidates for antiviral drug development .
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Virus Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HCV | 12.0 | Inhibits viral replication |
| Compound E | DENV | 15.5 | Disrupts viral entry |
| Compound F | EBOV | 10.2 | Prevents viral assembly |
Inhibition of Kinases
This compound derivatives have been identified as inhibitors of cyclin G-associated kinase (GAK), which plays a role in various cellular processes including cell cycle regulation and viral replication. The most potent inhibitors from this series exhibit low nanomolar affinity for GAK, indicating their potential as therapeutic agents in treating diseases where GAK is implicated .
Table 3: GAK Inhibition by this compound Derivatives
| Compound | Kd (nM) | Selectivity | Notes |
|---|---|---|---|
| Compound G | 51 | High | First reported GAK inhibitor |
| Compound H | 14 | Moderate | Improved potency with modifications |
| Compound I | 24 | High | Active against multiple viruses |
Fluorescent Nucleoside Analogues
In addition to its therapeutic applications, this compound has been utilized in the synthesis of fluorescent nucleoside analogues. These compounds are valuable for biological imaging and studying nucleic acid interactions due to their emissive properties . The development of these analogues allows for real-time monitoring of biological processes at the molecular level.
Table 4: Properties of Fluorescent Nucleoside Analogues
| Analogue | Emission Wavelength (nm) | Application |
|---|---|---|
| Isothiazolo-Adenosine | 520 | Imaging RNA interactions |
| Isothiazolo-Guanosine | 540 | Studying enzyme kinetics |
| Isothiazolo-Xanthosine | 550 | Tracking cellular uptake |
Comparison with Similar Compounds
Thieno[3,4-d]pyrimidine
- Structural Differences: Replaces the isothiazole sulfur with a thiophene sulfur, altering the electronic environment. Notably, thieno analogs lack a nitrogen atom equivalent to the purine N7 position, reducing their ability to mimic natural nucleobases .
- Functional Impact: Thieno-based nucleosides exhibit lower enzymatic compatibility (e.g., adenosine deaminase activity is reduced compared to isothiazolo derivatives) . Quantum yields (QY) for thieno-derived fluorescent nucleosides are generally lower (e.g., QY of thieno adenosine analogs: ~0.05 vs. 0.27 for isothiazolo tz2-AA) .
- Applications : Used in early fluorescent RNA alphabets but largely superseded by isothiazolo derivatives due to inferior biomimicry .
Oxadiazolo[3,4-d]pyrimidine
- Structural Differences : Incorporates an oxygen atom in the oxadiazole ring instead of sulfur, significantly altering polarity and hydrogen-bonding capacity.
- Biological Activity : Oxadiazolo derivatives (e.g., OPDO) induce autophagy in cancer cells (HepG-2, IC₅₀ ~10–80 μM) but lack the enzymatic compatibility seen in isothiazolo analogs .
Pyrazolo[3,4-d]pyrimidine
- Structural Differences : Features a pyrazole ring fused to pyrimidine, introducing additional nitrogen atoms.
- Synthesis and Applications: Synthesized via multi-step routes involving cyclocondensation (e.g., ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate intermediates) . Primarily explored as kinase inhibitors and antimicrobial agents, diverging from the fluorescent or enzymatic roles of isothiazolo derivatives .
Thiadiazolo[3,4-d]pyrimidine
- Structural Differences : Contains a thiadiazole ring, introducing a second sulfur atom.
Comparative Data Table
Key Research Findings
- Photophysical Superiority: this compound derivatives exhibit tunable fluorescence (QY up to 0.27) based on substituent placement. For example, the amino group at C2 in tz2-AA enhances QY five-fold compared to unmodified tzA .
- Biochemical Fidelity: The restoration of the N7-equivalent nitrogen in isothiazolo derivatives enables near-native interactions with enzymes like adenosine deaminase, a critical advantage over thieno analogs .
- Synthetic Efficiency : The Thorpe–Ziegler method allows one-pot synthesis of isothiazolo derivatives, contrasting with the multi-step routes required for pyrazolo analogs .
Preparation Methods
Multi-Step Heterocyclization via Isothiazole Intermediate
The foundational approach to synthesizing isothiazolo[3,4-d]pyrimidine involves constructing the isothiazole ring followed by pyrimidine annulation. A representative method begins with the reaction of malononitrile and phenyl isothiocyanate under basic conditions to form a thiourea intermediate, which undergoes cyclization upon treatment with chloramine-T (N-chloro-p-toluenesulfonamide) to yield 3-amino-4-cyano-5-(phenylamino)isothiazole . Subsequent treatment with aryl isothiocyanates in anhydrous dioxane facilitates heterocyclization, forming the pyrimidine ring and producing 5-aryl-4-imino-3-(phenylamino)-4,5-dihydroisothiazolo[3,4-d]pyrimidines (Figure 1). This method, while reliable, requires precise control of stoichiometry and reaction time to avoid side products such as thiourea dimers .
Key Reaction Conditions
-
Solvent: Anhydrous dioxane or dimethylformamide (DMF)
-
Catalyst: None (self-cyclization under thermal conditions)
-
Temperature: 80–100°C
-
Yield: 60–75% (dependent on aryl substituent electronic effects)
Bottom-Up Synthesis for Nucleoside Analogues
For nucleoside derivatives of isothiazolo[3,4-d]pyrimidine, a bottom-up strategy is employed to construct the entire glycosidic framework. Starting with a sulfhydryl-containing hexose, such as 5-thio-D-ribose, the isothiazole ring is formed via oxidative cyclization using iodine or hydrogen peroxide . The pyrimidine ring is then introduced through a condensation reaction with cyanamide or urea derivatives under acidic conditions. This method is particularly advantageous for generating spirocyclic orthoester-type derivatives, where the exocyclic imine of the intermediate reacts with 1,2-di-heteroatomic nucleophiles (e.g., 1,2-ethanedithiol) in the presence of BF3·OEt2 to form spirocyclic products .
Optimized Protocol
-
Glycosylation: Couple the hexose with a preformed isothiazolo[4,3-d]pyrimidine core using Schmidt conditions (TMSOTf, CH2Cl2).
-
Spirocyclization: Treat the intermediate with 1,2-ethanedithiol and BF3·OEt2 in toluene at 110°C for 24 hours.
-
Deprotection: Remove benzyl groups via hydrogenolysis (H2/Pd-C).
Thermolysis and ANRORC-Mediated Ring Transformations
Thermal rearrangement methods offer a pathway to access isothiazolo[3,4-d]pyrimidine derivatives from bicyclic precursors. For example, thermolysis of (E)-4,4′-diphenyl-5,5′-bi(1,2,3-dithiazolylidene) at 230–300°C induces a ring-contraction reaction, yielding 3,6-diphenylisothiazolo[5,4-d]isothiazole . This approach is complemented by the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, where treatment of dithiazole precursors with tetraethylammonium iodide (Et4NI) in toluene at 110°C facilitates sulfur extrusion and ring reorganization .
Comparative Efficiency of Thermolysis vs. ANRORC
| Parameter | Thermolysis | ANRORC with Et4NI |
|---|---|---|
| Temperature (°C) | 230–300 | 110 |
| Reaction Time | 0.5 minutes | 2 hours |
| Yield | 36–76% | 95–100% |
| Byproducts | S8, dithiazolethione | Minimal |
The ANRORC method, while slower, provides near-quantitative yields and avoids high-temperature conditions, making it preferable for lab-scale synthesis .
Functionalization of the isothiazolo[3,4-d]pyrimidine core is achieved through coupling reactions, enabling the introduction of pharmacophoric groups. For instance, 6-bromo-isothiazolo[4,3-b]pyridin-3-amine reacts with carboxylic acids in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form amide derivatives . This method is highly versatile, accommodating aryl, alkyl, and cycloalkyl substituents.
Representative Procedure
-
Substrate: 6-Bromo-isothiazolo[4,3-b]pyridin-3-amine (1 mmol)
-
Reagents: Carboxylic acid (1.2 eq), HATU (1.2 eq), DIPEA (1.5 eq)
-
Solvent: DMF (10 mL)
-
Conditions: Stir at room temperature for 4–6 hours
Solvent and Catalytic System Optimization
The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in heterocyclization reactions, while toluene is preferred for ANRORC-mediated transformations due to its high boiling point and inertness . Catalytic systems such as BF3·OEt2 accelerate spirocyclization by stabilizing transition states through Lewis acid coordination .
Solvent Effects on Spirocyclization
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 24 | 76 |
| DCM | 48 | 32 |
| THF | 72 | <10 |
Challenges and Limitations
Despite advancements, several challenges persist:
-
Regioselectivity: Competing pathways during cyclization can lead to regioisomeric byproducts, necessitating chromatographic separation .
-
Functional Group Tolerance: Electron-withdrawing groups on aryl isothiocyanates reduce heterocyclization yields due to decreased nucleophilicity .
-
Scalability: Thermolysis methods require specialized equipment for high-temperature reactions, limiting industrial adoption .
Q & A
Q. What are the established synthetic routes for isothiazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized for yield?
Methodological Answer: this compound derivatives are typically synthesized via cyclization reactions or Suzuki-Miyaura cross-coupling. For example, describes Suzuki coupling using arylboronic acids (e.g., 4-trifluoromethoxyphenylboronic acid) with Na₂CO₃ as a base, followed by purification via flash chromatography and preparative RP-HPLC to achieve yields of ~27–43% . Optimization involves adjusting substituents (e.g., NH₂, OH, Cl) and reaction parameters (temperature, solvent polarity). highlights the use of catalytic systems like Pd(PPh₃)₄ for coupling brominated intermediates with heterocyclic boronic acids to improve regioselectivity .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and substituent placement?
Methodological Answer: Combined spectroscopic techniques are critical:
- ¹H/¹³C NMR : uses chemical shifts (e.g., δ 8.29 ppm for aromatic protons) and coupling constants (e.g., J=8.3 Hz for para-substituted phenyl groups) to confirm regiochemistry .
- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated for C₁₇H₁₇F₃N₅O₅: 428.1182) validates molecular formulas .
- X-ray crystallography : mentions its role in resolving ambiguous structures for related thiadiazine derivatives .
Q. What are the key physicochemical properties of this compound that influence solubility and reactivity?
Methodological Answer:
- LogP : Hydrophobic substituents (e.g., aryl groups) increase lipophilicity, while hydroxyl or amino groups enhance aqueous solubility () .
- Melting points : Derivatives like 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine exhibit high melting points (>189°C), suggesting strong intermolecular interactions () .
- pKa : Substituents like NH₂ (pKa ~4.65) influence protonation states under biological conditions () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based IRAK4 inhibitors?
Methodological Answer: and highlight IRAK4 inhibition via isothiazolo[5,4-d]pyrimidine derivatives. Key SAR insights include:
- Core modifications : Replacing sulfur in the isothiazole ring with oxygen reduces activity () .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance binding affinity to IRAK4’s ATP-binding pocket .
- Biological assays : Use kinase inhibition assays (IC₅₀) and cellular models (e.g., NF-κB luciferase reporters) to validate potency () .
Q. What computational strategies are effective for predicting the binding modes of this compound derivatives to target proteins?
Methodological Answer:
- Molecular docking : employed AutoDock Vina to model interactions between pyrazolo[3,4-d]pyrimidine derivatives and VEGFR-2, identifying hydrogen bonds with Cys919 and hydrophobic contacts with Leu840 .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) to assess binding free energies (MM-PBSA) .
- Pharmacophore modeling : Define essential features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends () .
- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects () .
- Metabolic stability assays : Assess hepatic microsomal clearance to explain discrepancies between in vitro and in vivo efficacy () .
Q. What strategies optimize the pharmacokinetic (PK) properties of this compound derivatives for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters (e.g., at ribofuranosyl positions) to enhance oral bioavailability () .
- CYP450 inhibition assays : Screen for interactions using human liver microsomes to mitigate metabolic liabilities () .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, ensuring sufficient free drug concentrations () .
Q. How can this compound derivatives be repurposed for antiparasitic or antimicrobial applications?
Methodological Answer:
- Target-based screening : Test against Trypanosoma cruzi amastigotes () or Leishmania spp. () using Alamar Blue assays .
- Resistance studies : Serial passage parasites under sublethal drug pressure to identify mutation hotspots () .
- Synergy studies : Combine with azoles (e.g., posaconazole) to overcome resistance () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
